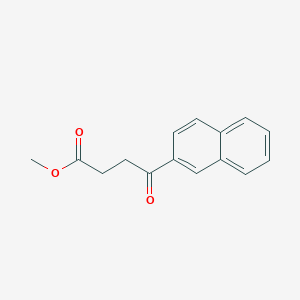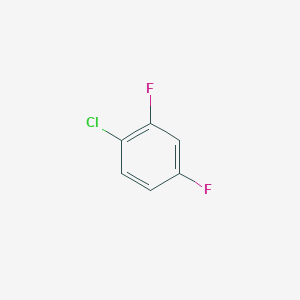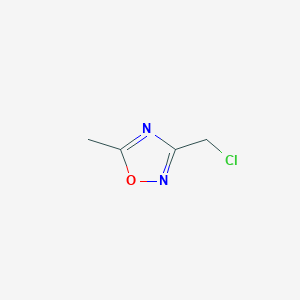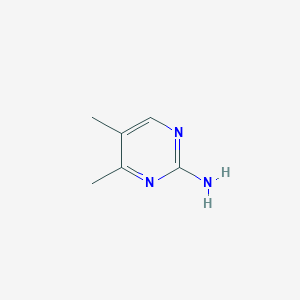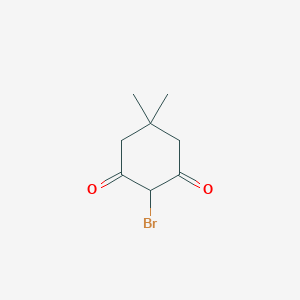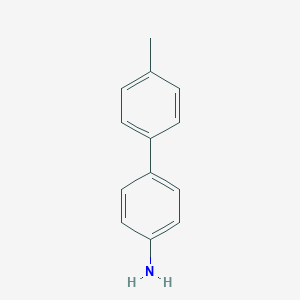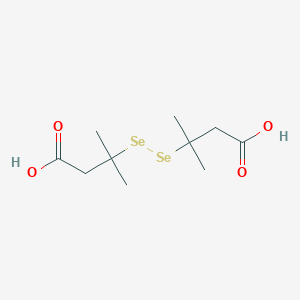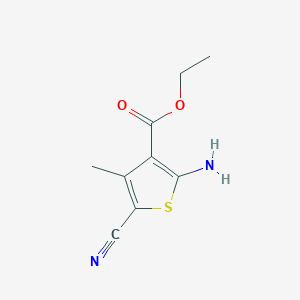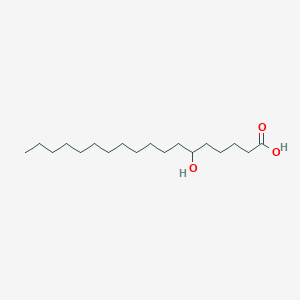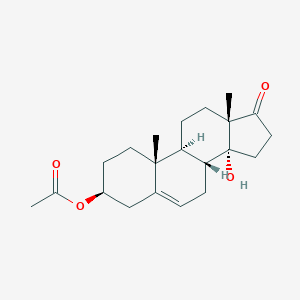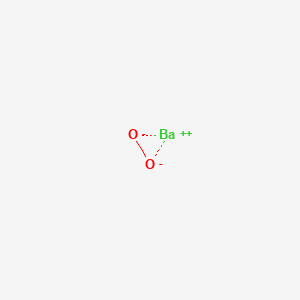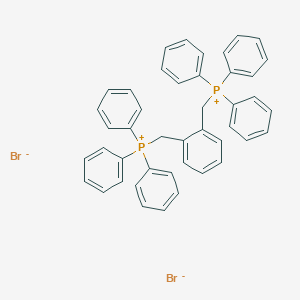
o-Xylylenebis(triphenylphosphonium bromide)
説明
Synthesis Analysis
o-Xylylenebis(triphenylphosphonium bromide) is synthesized through reactions involving o-xylylene precursors and triphenylphosphine derivatives. The compound has been successfully utilized as a reagent in the synthesis of sulfides, sulfoxides, and in the selective oxidation of organic compounds under solvent-free conditions (Tajbakhsh et al., 2005).
Molecular Structure Analysis
While specific studies on the molecular structure analysis of o-xylylenebis(triphenylphosphonium bromide) itself are not detailed in the papers reviewed, related compounds have been examined, revealing insights into the bonding and structural characteristics of such phosphonium-based salts. These analyses often involve X-ray crystallography and quantum chemical studies to understand the electron delocalization and structural stability of the compounds (Gudat et al., 1995).
Chemical Reactions and Properties
o-Xylylenebis(triphenylphosphonium bromide) demonstrates a wide range of chemical reactivity, including the ability to act as an efficient reagent for the oxidation of thiols to disulfides and the conversion of sulfides to sulfoxides. It also exhibits selectivity in the oxidation of benzylic alcohols and hydroquinones under solvent-free conditions. This compound provides a versatile tool for chemists due to its reactivity and selectivity in various organic transformations (Tajbakhsh et al., 2005).
Physical Properties Analysis
The physical properties of o-Xylylenebis(triphenylphosphonium bromide) such as solubility, melting point, and stability under different conditions are crucial for its application in organic synthesis. While specific details on these properties are not provided in the reviewed literature, the general understanding is that phosphonium salts like this exhibit good solubility in common organic solvents, contributing to their widespread use in synthesis and catalysis.
Chemical Properties Analysis
The chemical properties of o-Xylylenebis(triphenylphosphonium bromide) include its role as an effective oxidizing agent, capable of converting thiols to disulfides and sulfides to sulfoxides. Its ability to undergo reactions under neutral and anhydrous conditions without the need for additional solvents makes it a valuable reagent for various chemical transformations, offering good to excellent yields and demonstrating the compound's versatility in organic synthesis (Tajbakhsh et al., 2005).
科学的研究の応用
o-Xylylenebis(triphenylphosphonium bromide) is a versatile chemical compound consisting of an o-xylylene group linked to two triphenylphosphonium bromide groups . It finds widespread applications in diverse fields such as organic synthesis, materials science, and biochemistry . Here are some of its known applications:
-
Catalyst in Organic Synthesis
-
Reagent in Redox Reactions
-
Initiator in Polymerization Reactions
Safety And Hazards
特性
IUPAC Name |
triphenyl-[[2-(triphenylphosphaniumylmethyl)phenyl]methyl]phosphanium;dibromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H38P2.2BrH/c1-7-23-39(24-8-1)45(40-25-9-2-10-26-40,41-27-11-3-12-28-41)35-37-21-19-20-22-38(37)36-46(42-29-13-4-14-30-42,43-31-15-5-16-32-43)44-33-17-6-18-34-44;;/h1-34H,35-36H2;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCBXCYGWQAOSN-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=CC=C2C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7.[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H38Br2P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
788.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
o-Xylylenebis(triphenylphosphonium bromide) | |
CAS RN |
1519-46-6 | |
| Record name | [1,2-phenylenebis(methylene)]bis[triphenylphosphonium] dibromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.712 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



